Ceftiolene
Overview
Description
Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Ceftiofur is marketed under various brand names, including Excenel, Naxcel, and Excede .
Preparation Methods
Ceftiofur can be synthesized through several methods. One common method involves the preparation of ceftiofur hydrochloride by adding ceftiofur hydrochloride as a bulk pharmaceutical chemical into a compound solvent, stirring to obtain a mixed suspension, and then adding a suspending agent into an injection solvent. The solution is then cooled, mixed, and sterilized to obtain the final product . Another method involves the preparation of ceftiofur injection by mixing ceftiofur with an alcoholic solvent .
Chemical Reactions Analysis
Ceftiofur undergoes various chemical reactions, including hydrolysis by beta-lactamase, which it is resistant to. It also undergoes oxidation and reduction reactions. Common reagents used in these reactions include 1,4-dithioerythritol for reduction . The major products formed from these reactions include desfuroylceftiofur, which also has antibiotic activity .
Scientific Research Applications
Ceftiofur has numerous scientific research applications. It is widely used in veterinary medicine to treat bacterial infections in animals, including respiratory infections in cattle and pigs . It is also used in research to study the prevalence and persistence of ceftiofur-resistant Escherichia coli in poultry and the impact of ceftiofur administration on the prevalence and antimicrobial resistance of Campylobacter spp. in cattle .
Mechanism of Action
Ceftiofur exerts its antibacterial action by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the cross-linkage of peptidoglycan chains, leading to the weakening and eventual rupture of the bacterial cell wall .
Comparison with Similar Compounds
Ceftiofur is similar to other third-generation cephalosporins, such as ceftriaxone and cefquinome. it is unique in its use primarily in veterinary medicine and its resistance to beta-lactamase . Other similar compounds include florfenicol and tilmicosin, which are also used in veterinary medicine but have different mechanisms of action and spectra of activity .
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAHFZIHLTPFR-JLRJEBFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024597 | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77360-52-2 | |
Record name | Ceftiolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77360-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftiolene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTIOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ceftiolene exert its antibacterial effect? What happens within the bacteria after it interacts with this compound?
A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria [, ]. PBPs are enzymes crucial for peptidoglycan synthesis, a mesh-like layer that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound disrupts peptidoglycan synthesis, ultimately leading to bacterial cell lysis and death [].
Q2: The research mentions that this compound shows strong bacteriolytic activity. How does this compare to other cephalosporins?
A2: Studies comparing this compound to other cephalosporins, such as Cefotaxime and Ceftriaxone, found that its bacteriolytic activity against Gram-negative bacteria was comparable to Ceftriaxone and significantly better than other third-generation cephalosporins tested []. This strong lytic activity could be advantageous in quickly clearing infections.
Q3: How does the chemical structure of this compound relate to its detection and classification?
A3: this compound, containing the 2-aminothiazolyl-4-yl-2-alkoxyiminoacetamido substituent, shares a specific structural feature with other β-lactam antibiotics like Cefotaxime and Ceftazidime []. This shared structure allows for a unique colorimetric detection method. When reacted with sodium nitrite under acidic conditions, these antibiotics produce a distinct purple or cherry-red color, enabling their identification and even quantification [].
Q4: The studies mention using radioactive diaminopimelic acid (DAP) incorporation to understand this compound's action. What does this reveal about its mechanism?
A4: Researchers used radiolabeled DAP, a key component of peptidoglycan, to investigate the impact of this compound on bacterial cell wall synthesis []. They measured the concentration of this compound needed to inhibit DAP incorporation by 90% (CII 90) in various bacterial strains. Interestingly, the CII 90 varied significantly from the minimum inhibitory concentration (MIC), suggesting that this compound's effects on cell wall synthesis and its overall growth inhibition might not be directly proportional []. This highlights the complexity of antibiotic action beyond simple MIC measurements.
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